4-Amino-2-bromo-6-chlorobenzoic acid
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Overview
Description
4-Amino-2-bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-6-chlorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 4-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-6-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles (e.g., amines, alcohols).
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-Amino-2-bromo-6-chlorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-6-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The presence of amino, bromo, and chloro groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chlorobenzoic acid: Similar structure but lacks the amino group.
4-Bromo-2-chlorobenzoic acid: Similar structure but lacks the amino group.
4-Amino-2-chlorobenzoic acid: Similar structure but lacks the bromo group
Uniqueness
4-Amino-2-bromo-6-chlorobenzoic acid is unique due to the presence of all three substituents (amino, bromo, and chloro) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H5BrClNO2 |
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Molecular Weight |
250.48 g/mol |
IUPAC Name |
4-amino-2-bromo-6-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
PSYPZALTBWJZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Br)N |
Origin of Product |
United States |
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